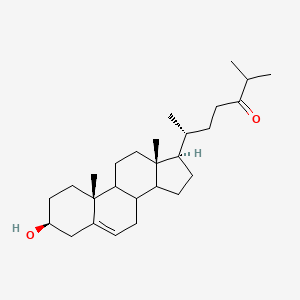
4-(Methyl-d3-thio)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methyl-d3-thio)-phenol is a deuterated analog of 4-methylthiophenol, where the methyl group is replaced by a deuterated methyl group. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3-thio)-phenol typically involves the introduction of a deuterated methyl group into the phenol structure. One common method is the reaction of 4-mercaptophenol with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
化学反応の分析
Types of Reactions
4-(Methyl-d3-thio)-phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Acyl chlorides, alkyl halides, pyridine as base, dichloromethane (DCM) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, ethers.
科学的研究の応用
4-(Methyl-d3-thio)-phenol is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: In studies involving enzyme-catalyzed reactions to understand the role of sulfur-containing compounds.
Medicine: As a potential therapeutic agent or in the development of diagnostic tools.
Industry: In the synthesis of deuterated compounds for use in pharmaceuticals and other high-value products.
作用機序
The mechanism of action of 4-(Methyl-d3-thio)-phenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that affect their function. The deuterated methyl group provides additional stability and can be used to trace the compound’s distribution and metabolism in biological systems.
類似化合物との比較
Similar Compounds
4-Methylthiophenol: The non-deuterated analog of 4-(Methyl-d3-thio)-phenol.
4-Ethylthiophenol: A similar compound with an ethyl group instead of a methyl group.
4-Propylthiophenol: A similar compound with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its deuterated methyl group, which provides distinct advantages in research applications. The deuterium atoms can be used as tracers in studies involving metabolic pathways, reaction mechanisms, and the distribution of the compound in biological systems. This isotopic labeling also enhances the stability of the compound, making it valuable in various scientific investigations.
特性
CAS番号 |
1354190-90-1 |
|---|---|
分子式 |
C7H8OS |
分子量 |
143.218 |
IUPAC名 |
4-(trideuteriomethylsulfanyl)phenol |
InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i1D3 |
InChIキー |
QASBCTGZKABPKX-FIBGUPNXSA-N |
SMILES |
CSC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)


![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)


![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)
